molecular formula C21H25FN6O B8399887 [4-[3-(tert-butylamino)pyrazin-2-yl]piperazin-1-yl]-(5-fluoro-1H-indol-2-yl)methanone

[4-[3-(tert-butylamino)pyrazin-2-yl]piperazin-1-yl]-(5-fluoro-1H-indol-2-yl)methanone

Cat. No. B8399887
M. Wt: 396.5 g/mol
InChI Key: CJLMWBCZIHPPSJ-UHFFFAOYSA-N
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Patent
US05563142

Procedure details

Following the general procedure of EXAMPLE 16 and making non-critical variations but starting with 5-fluoroindole-2-carboxylic acid (0.44 g) and 3-(1,1-dimethylethylamino)-2-pyrazinylpiperazine (2.50 mmol), a solid is obtained which is recrystallized from ethyl acetate to give the title compound.
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
3-(1,1-dimethylethylamino)-2-pyrazinylpiperazine
Quantity
2.5 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([C:11]([OH:13])=O)=[CH:5]2.[CH3:14][C:15]([NH:18][CH:19]1[NH:24][CH2:23][CH2:22][NH:21][CH:20]1C1C=NC=CN=1)([CH3:17])[CH3:16]>>[CH3:17][C:15]([NH:18][C:19]1[C:20]([N:21]2[CH2:22][CH2:23][N:24]([C:11]([C:6]3[NH:7][C:8]4[CH:9]=[CH:10][C:2]([F:1])=[CH:3][C:4]=4[CH:5]=3)=[O:13])[CH2:19][CH2:20]2)=[N:21][CH:22]=[CH:23][N:24]=1)([CH3:14])[CH3:16]

Inputs

Step One
Name
Quantity
0.44 g
Type
reactant
Smiles
FC=1C=C2C=C(NC2=CC1)C(=O)O
Step Two
Name
3-(1,1-dimethylethylamino)-2-pyrazinylpiperazine
Quantity
2.5 mmol
Type
reactant
Smiles
CC(C)(C)NC1C(NCCN1)C1=NC=CN=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a solid is obtained which
CUSTOM
Type
CUSTOM
Details
is recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)NC1=NC=CN=C1N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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